N,N-dimethyl-2-(2-oxocyclopentyl)acetamide
Overview
Description
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by the presence of a cyclopentanone ring attached to an acetamide group, with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-oxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-oxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A simpler analog without the cyclopentanone ring.
Cyclopentanone: Lacks the acetamide group and dimethyl substitution.
N,N-dimethyl-2-(2-oxocyclohexyl)acetamide: Similar structure but with a cyclohexanone ring instead of cyclopentanone.
Uniqueness
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide is unique due to the presence of both the cyclopentanone ring and the N,N-dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(12)6-7-4-3-5-8(7)11/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBXLSASCFKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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